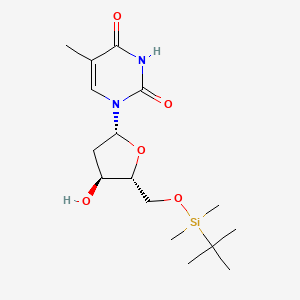

5'-O-Tert-butyldimethylsilyl-thymidine

Übersicht

Beschreibung

5’-O-TBDMS-dT, also known as 5’-O-(tert-Butyldimethylsilyl)-2’-deoxythymidine, is a nucleoside derivative used primarily in the field of nucleic acid chemistry. It is a modified form of thymidine, where the 5’-hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group. This protection is crucial for various synthetic applications, particularly in the synthesis of oligonucleotides .

Wirkmechanismus

Target of Action

5’-O-Tert-butyldimethylsilyl-thymidine is a synthetic nucleoside that primarily targets DNA viruses . These viruses rely on the host cell’s machinery to replicate their genetic material, and the compound interferes with this process.

Mode of Action

The compound is a novel monophosphate that can be activated to a diphosphate by either kinases or phosphoramidites . This activation allows it to interfere with the replication process of DNA viruses, thereby inhibiting their ability to infect host cells.

Biochemical Pathways

The compound affects the biochemical pathway of DNA replication in viruses. By acting as a diphosphate, it can integrate into the viral DNA during replication, causing premature termination of the growing DNA chain . This prevents the virus from successfully replicating its genetic material and inhibits its ability to infect new cells.

Result of Action

The result of the compound’s action is the inhibition of DNA virus replication . This reduces the number of new virus particles that can be produced, limiting the spread of the virus within the host. It has been shown to be effective against herpes virus and other DNA viruses that infect cells from various species .

Action Environment

The action of 5’-O-Tert-butyldimethylsilyl-thymidine can be influenced by various environmental factors. For instance, the compound should be stored at -20°C and protected from light . Additionally, the compound’s efficacy may be affected by the presence of other medications, the patient’s health status, and genetic factors that can influence drug metabolism.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5’-O-TBDMS-dT beinhaltet typischerweise den Schutz der 5’-Hydroxylgruppe von Thymidin. Der Prozess beginnt mit der Reaktion von Thymidin mit tert-Butyldimethylsilylchlorid in Gegenwart einer Base wie Imidazol oder Silbernitrat . Die Reaktionsbedingungen umfassen oft wasserfreie Lösungsmittel wie Dimethylformamid (DMF) oder Dichlormethan (DCM), um den Ausschluss von Feuchtigkeit zu gewährleisten, die den Silylierungsprozess beeinträchtigen kann .

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für 5’-O-TBDMS-dT nicht umfassend dokumentiert sind, beinhaltet der allgemeine Ansatz großtechnische Silylierungsreaktionen unter kontrollierten Bedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von automatisierten Syntheseanlagen und strengen Qualitätskontrollmaßnahmen sind gängige Praktiken in industriellen Umgebungen, um diese Verbindung effizient zu produzieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

5’-O-TBDMS-dT unterliegt hauptsächlich Deprotektionsreaktionen, um die TBDMS-Gruppe zu entfernen und die freie Hydroxylgruppe für weitere chemische Modifikationen freizulegen. Diese Deprotektion wird typischerweise unter Verwendung von Fluorid-Ionen erzielt, oft in Form von Tetrabutylammoniumfluorid (TBAF) oder Flusssäure (HF) .

Häufige Reagenzien und Bedingungen

Deprotektion: Tetrabutylammoniumfluorid (TBAF) in Tetrahydrofuran (THF) oder Flusssäure (HF) in Pyridin.

Kupplungsreaktionen: Phosphoramiditchemie wird häufig verwendet, wobei 5’-O-TBDMS-dT mit anderen Nukleosiden unter Verwendung von Reagenzien wie Tetrazol oder Ethylthiotetrazol gekoppelt wird.

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das bei der Deprotektion von 5’-O-TBDMS-dT entsteht, ist 2’-Desoxythymidin, das dann an weiteren synthetischen Umwandlungen teilnehmen kann, um Oligonukleotide oder andere Nukleinsäurederivate zu bilden .

Wissenschaftliche Forschungsanwendungen

5’-O-TBDMS-dT wird häufig bei der Synthese von Oligonukleotiden verwendet, bei denen es sich um kurze DNA- oder RNA-Moleküle handelt. Diese Oligonukleotide sind wichtige Werkzeuge in der Molekularbiologie, Genetik und Biotechnologie. Sie werden in verschiedenen Anwendungen eingesetzt, darunter:

Gensynthese: Erstellung synthetischer Gene für Forschungs- und therapeutische Zwecke.

PCR und Sequenzierung: Als Primer in Polymerasekettenreaktionen (PCR) und Sequenzierungstechnologien.

Antisense-Therapie: Entwicklung von Antisense-Oligonukleotiden, die an bestimmte mRNA-Sequenzen binden können, um die Genexpression zu hemmen.

Wirkmechanismus

Die Hauptfunktion von 5’-O-TBDMS-dT besteht darin, als geschütztes Nukleosid bei der Synthese von Oligonukleotiden zu dienen. Die TBDMS-Gruppe schützt die 5’-Hydroxylgruppe während chemischer Reaktionen und verhindert unerwünschte Nebenreaktionen. Sobald die gewünschten synthetischen Umwandlungen abgeschlossen sind, wird die TBDMS-Gruppe entfernt, um die freie Hydroxylgruppe freizulegen, sodass das Nukleosid an weiteren Reaktionen teilnehmen kann .

Wissenschaftliche Forschungsanwendungen

5’-O-TBDMS-dT is widely used in the synthesis of oligonucleotides, which are short DNA or RNA molecules. These oligonucleotides are essential tools in molecular biology, genetics, and biotechnology. They are used in various applications, including:

Gene Synthesis: Creating synthetic genes for research and therapeutic purposes.

PCR and Sequencing: Serving as primers in polymerase chain reactions (PCR) and sequencing technologies.

Antisense Therapy: Developing antisense oligonucleotides that can bind to specific mRNA sequences to inhibit gene expression.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

5’-O-DMTr-dT (5’-O-(4,4’-Dimethoxytrityl)-2’-Desoxythymidin): Eine weitere geschützte Form von Thymidin, bei der die 5’-Hydroxylgruppe durch eine Dimethoxytrityl (DMTr)-Gruppe geschützt ist.

2’-O-TBDMS-Ribonukleoside: Ribonukleoside, die an der 2’-Hydroxylgruppe mit einer TBDMS-Gruppe geschützt sind und bei der RNA-Synthese verwendet werden.

Einzigartigkeit

5’-O-TBDMS-dT ist aufgrund seines spezifischen Schutzes an der 5’-Hydroxylgruppe einzigartig, wodurch es besonders nützlich für die DNA-Synthese ist. Im Gegensatz dazu werden 2’-O-TBDMS-Ribonukleoside für die RNA-Synthese verwendet, was die Spezifität des Schutzes hervorhebt, der für verschiedene Nukleinsäuretypen erforderlich ist .

Eigenschaften

IUPAC Name |

1-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O5Si/c1-10-8-18(15(21)17-14(10)20)13-7-11(19)12(23-13)9-22-24(5,6)16(2,3)4/h8,11-13,19H,7,9H2,1-6H3,(H,17,20,21)/t11-,12+,13+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJWIJLIIOKZJMS-YNEHKIRRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO[Si](C)(C)C(C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO[Si](C)(C)C(C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O5Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401239733 | |

| Record name | 5′-O-[(1,1-Dimethylethyl)dimethylsilyl]thymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401239733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40733-28-6 | |

| Record name | 5′-O-[(1,1-Dimethylethyl)dimethylsilyl]thymidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40733-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5′-O-[(1,1-Dimethylethyl)dimethylsilyl]thymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401239733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5'-O-tert-Butyldimethylsilylthymidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

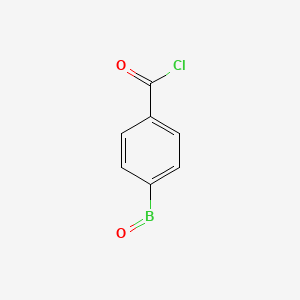

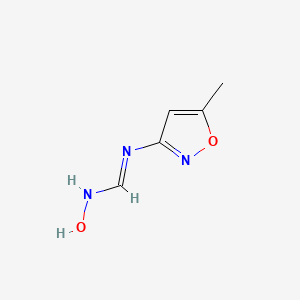

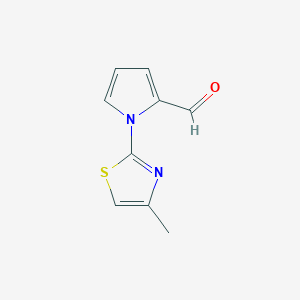

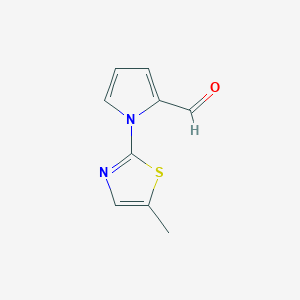

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,6-Diiododibenzo[b,d]thiophene](/img/structure/B3041824.png)

![2-Mercaptopyrido[3,2-d]pyrimidin-4(3h)-one](/img/structure/B3041825.png)

![3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B3041841.png)

![Methyl 2-[(3,3,3-trifluoro-2-hydroxypropyl)sulphanyl]benzenecarboxylate](/img/structure/B3041844.png)